N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine
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Overview
Description
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine is a synthetic nucleoside analog. It is primarily used in the field of DNA synthesis and modification. This compound is known for its stability and efficiency in oligonucleotide synthesis, making it a valuable tool in molecular biology and genetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine involves multiple steps. One common method includes the protection of the exocyclic amine functions by a benzoyl group. The reaction conditions typically involve the use of concentrated ammonia solution for deprotection, which can be carried out at 55°C for 8 hours or at room temperature for 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using high-efficiency coupling techniques. The high coupling efficiency of DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions, and concentrated ammonia solution for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of NBS in a free radical reaction can lead to the formation of brominated derivatives .
Scientific Research Applications
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in genetic research and molecular biology for DNA modification and synthesis.
Industry: Utilized in the production of high-quality oligonucleotides for various industrial applications.
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine involves its incorporation into DNA strands during synthesis. The benzoyl group protects the exocyclic amine functions, ensuring stability and efficiency in the synthesis process. The molecular targets and pathways involved include the DNA synthesis machinery and various enzymes responsible for nucleotide incorporation .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-5’-O-[(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine
- N-Benzoyl-5’-O-[(4-methoxyphenyl)(phenyl)methyl]-2’-O-methylcytidine
Uniqueness
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine is unique due to its high stability and efficiency in oligonucleotide synthesis. The presence of the benzoyl group and the specific protecting groups used in its synthesis contribute to its superior performance compared to similar compounds .
Properties
CAS No. |
72409-15-5 |
---|---|
Molecular Formula |
C36H33N3O7 |
Molecular Weight |
619.7 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C36H33N3O7/c1-44-28-19-17-27(18-20-28)36(25-13-7-3-8-14-25,26-15-9-4-10-16-26)45-23-29-31(40)32(41)34(46-29)39-22-21-30(38-35(39)43)37-33(42)24-11-5-2-6-12-24/h2-22,29,31-32,34,40-41H,23H2,1H3,(H,37,38,42,43)/t29-,31-,32-,34-/m1/s1 |
InChI Key |
QYIWBMZXHWIGQY-UVBUXLLRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
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